molecular formula C21H25O10P B018364 Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate CAS No. 91382-79-5

Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate

Cat. No. B018364
CAS RN: 91382-79-5
M. Wt: 468.4 g/mol
InChI Key: ZPKHHOXWTUSRFI-WERVVEIQSA-N
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Description

The compound belongs to a class of chemicals that are synthesized through intricate organic reactions, involving multiple steps that ensure the formation of the desired stereochemistry and functional groups. These compounds often have significant applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of complex organic molecules like this involves multiple steps, including the protection of functional groups, the formation of carbon-carbon and carbon-heteroatom bonds, and the introduction of stereochemistry through chiral catalysts or reagents. For example, the synthesis of carbocations stabilized by methoxy substituents demonstrates the complexity and specificity of reactions involved in creating structurally intricate molecules (Ito et al., 1999).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity, physical properties, and interactions with biological targets. X-ray crystallography, NMR spectroscopy, and computational chemistry are common tools used to elucidate and predict the structure of organic compounds. The absolute molecular configuration of complex molecules can be investigated through these techniques, providing insight into the arrangement of atoms in three-dimensional space (Guo et al., 2015).

Chemical Reactions and Properties

The chemical reactions of such compounds are influenced by their functional groups, stereochemistry, and electronic structure. For instance, the presence of methoxy groups and phosphoranylidene moieties can significantly affect a molecule's reactivity towards nucleophiles and electrophiles, as well as its participation in cycloaddition reactions and rearrangements (Bradbury et al., 1981).

properties

IUPAC Name

methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25O10P/c1-26-20(24)21(27-2)13-17(22)19(23)18(29-21)14-28-32(25,30-15-9-5-3-6-10-15)31-16-11-7-4-8-12-16/h3-12,17-19,22-23H,13-14H2,1-2H3/t17-,18-,19+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKHHOXWTUSRFI-WERVVEIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(O1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454093
Record name Dimethyl 3-deoxy-7-O-(diphenoxyphosphoryl)-alpha-D-arabino-hept-2-ulopyranosidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate

CAS RN

91382-79-5
Record name Dimethyl 3-deoxy-7-O-(diphenoxyphosphoryl)-alpha-D-arabino-hept-2-ulopyranosidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate
Reactant of Route 3
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate
Reactant of Route 5
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate
Reactant of Route 6
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate

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